1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid
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Overview
Description
1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C14H17ClO2. It is a derivative of cyclohexanecarboxylic acid, where a 2-chlorophenylmethyl group is attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid typically involves the following steps:
Grignard Reaction: The reaction of cyclohexanone with 2-chlorophenyl magnesium bromide to form 1-(2-chlorophenyl)cyclohexanol.
Oxidation: The oxidation of 1-(2-chlorophenyl)cyclohexanol to 1-(2-chlorophenyl)cyclohexanone.
Carboxylation: The carboxylation of 1-(2-chlorophenyl)cyclohexanone to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.
Esterification: It can react with alcohols to form esters.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sulfuric acid for esterification. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studying the effects of chlorinated aromatic compounds on biological systems.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid can be compared with similar compounds such as:
Cyclohexanecarboxylic acid: The parent compound without the chlorophenylmethyl group.
1-Methyl-1-cyclohexanecarboxylic acid: A structural analog with a methyl group instead of a chlorophenylmethyl group.
Cyclohexaneacetic acid: Another derivative with an acetic acid group.
The uniqueness of this compound lies in its specific chlorophenylmethyl substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO2/c15-12-7-3-2-6-11(12)10-14(13(16)17)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYVJAGIPAWPER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=CC=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225783-53-8 |
Source
|
Record name | 1-[(2-chlorophenyl)methyl]cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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